(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

Chiral Building Block Enantiomeric Purity Medicinal Chemistry

Secure your supply of the (S)-enantiomer, a critical chiral building block for medicinal chemistry. Unlike racemic mixtures, this single-isomer compound (CAS 1354011-47-4) provides unambiguous structure-activity relationships, essential for targeting muscarinic receptors and CCR5. With a defined stereochemistry and high purity (≥98%), it eliminates confounding variables in fragment-based drug discovery. Its pyrrolidine and acetamide handles are ideal for fragment growing, while the cyclopropyl group enhances metabolic stability. Ensure experimental reproducibility and accelerate your lead optimization by choosing the enantiopure form over generic analogs.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B7931743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2CCNC2
InChIInChI=1S/C9H16N2O/c1-7(12)11(8-2-3-8)9-4-5-10-6-9/h8-10H,2-6H2,1H3/t9-/m0/s1
InChIKeyFDYLUVNHXYRWKZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide – Chiral Pyrrolidine-Acetamide Building Block Procurement Guide


(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide (CAS 1354011-47-4) is a chiral, non-aromatic heterocyclic building block consisting of a pyrrolidine ring substituted at the 3-position with an N-cyclopropyl-acetamide group . Its molecular formula is C₉H₁₆N₂O and its molecular weight is 168.24 g/mol . The compound is supplied as a single (S)-enantiomer, typically at purities of ≥98% (NLT 98%), and is utilized as a synthetic intermediate or fragment in medicinal chemistry programs targeting muscarinic acetylcholine receptors, CCR5, and other therapeutically relevant protein classes [1]. The presence of a secondary pyrrolidine amine and a tertiary amide provides two chemically distinct handles for further functionalization, while the cyclopropyl group contributes conformational rigidity that can favorably influence binding entropies in target engagement studies [2].

Why Generic (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide Cannot Be Replaced by Racemic or Alternative Heterocyclic Analogs


The scientific and industrial value of (S)-N-cyclopropyl-N-(pyrrolidin-3-yl)acetamide resides in its defined single-enantiomer stereochemistry and the precise spatial orientation of its pharmacophoric elements, characteristics that are lost upon substitution with the racemic mixture or the enantiomeric (R)-form. The pharmacological activity and safety profile of chiral molecules are critically dependent on stereochemistry; the individual enantiomers of a chiral drug can exhibit profoundly different pharmacodynamic and pharmacokinetic properties, and replacing an enantiopure compound with a racemate can introduce unwanted activity, complicate structure-activity relationship (SAR) interpretation, and compromise experimental reproducibility [1]. Furthermore, replacing the pyrrolidine core with a piperidine ring alters ring size, pKa, and conformational preferences, fundamentally changing the molecule's interaction with biological targets. Consequently, in any research program where the compound serves as a key intermediate, a fragment hit, or a pharmacological tool, substitution with a racemic or heterocyclic analog is not functionally equivalent and can derail lead optimization efforts [2].

Quantitative Differentiation of (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide


Enantiomeric Purity: (S)-Enantiomer (NLT 98%) vs. Racemic Mixture (95%)

Suppliers of the single (S)-enantiomer (CAS 1354011-47-4) specify a minimum purity of 98% (NLT 98%), whereas the commercially available racemic mixture (CAS 1353979-41-5) is typically offered at a lower minimum purity specification of 95% . A 3% absolute purity difference reduces the maximal theoretical yield of downstream chiral products and introduces additional impurities that can confound biological assay interpretation. The single enantiomer also provides a defined stereochemical input, essential for generating enantiopure final compounds in fragment-based drug discovery or target identification campaigns [1].

Chiral Building Block Enantiomeric Purity Medicinal Chemistry

Stereochemistry-Dependent Activity: The Critical Role of Single Enantiomers in Drug Discovery

Chirality is a fundamental determinant of drug activity, pharmacokinetics, and toxicity. Literature reviews confirm that single enantiomers frequently display more selective pharmacological profiles, reduced off-target interactions, and more predictable pharmacokinetics compared to their racemic counterparts [1]. While specific head-to-head biological data for the (S)- vs. (R)-enantiomer of this particular acetamide are not publicly available, the established principle that enantiomers of chiral molecules can interact with biological targets with dramatically different affinities and efficacies provides a robust class-level inference for prioritizing the procurement of the enantiopure (S)-form over the racemate for high-precision research applications [2].

Chirality Enantioselectivity Pharmacodynamics

Physicochemical Comparison: (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide vs. (R)-Enantiomer

The (S)-enantiomer (CAS 1354011-47-4) and the (R)-enantiomer (CAS 1353997-00-8) are distinct chemical entities with identical molecular formulas (C₉H₁₆N₂O) and molecular weights (168.24 g/mol) but unique three-dimensional spatial arrangements . This difference in stereochemistry is analytically detectable through chiral HPLC and polarimetry, providing a definitive quality control parameter for verifying the identity of the (S)-enantiomer in procurement. The availability of both enantiomers as discrete catalog items with unique CAS numbers enables researchers to conduct enantiomeric profiling studies and to select the stereoisomer with the optimal biological activity for their specific target .

Chiral Separation Analytical Chemistry Quality Control

Vendor Documentation Package: Comprehensive Analytical Data for (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

Procurement of (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide from established vendors such as Synblock includes a comprehensive documentation package comprising MSDS, NMR, HPLC, and LC-MS data . This level of analytical characterization is not uniformly provided by all suppliers of the racemic mixture, where documentation may be limited to a basic Certificate of Analysis citing only the minimum purity specification of 95% . The availability of detailed spectral and chromatographic data for the (S)-enantiomer facilitates immediate verification of compound identity and purity upon receipt, accelerating the initiation of synthesis or biological testing workflows.

Quality Assurance Analytical Chemistry Procurement

Optimal Applications for (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide Based on Quantitative Differentiation


Chiral Fragment-Based Drug Discovery (FBDD)

The high enantiomeric purity (NLT 98%) and the availability of a comprehensive analytical data package make the (S)-enantiomer an ideal fragment for chiral fragment-based drug discovery. Its defined stereochemistry ensures that any binding interactions observed in biophysical assays (e.g., SPR, NMR, X-ray crystallography) can be unambiguously attributed to the (S)-configuration, eliminating the confounding effects of a racemic mixture [1]. The pyrrolidine amine and acetamide moieties provide vectors for fragment growing, while the cyclopropyl group enhances metabolic stability relative to larger aliphatic substituents.

Synthesis of Enantiopure Muscarinic M5 Receptor Antagonists

The compound serves as a key chiral intermediate in the synthesis of pyrrolidine amide-based M5 muscarinic acetylcholine receptor antagonists, a class of compounds under investigation for substance use disorders and other neuropsychiatric conditions [1]. The (S)-stereochemistry at the pyrrolidine 3-position is critical for achieving target potency and an improved in vivo clearance profile, as demonstrated in the optimization campaign that replaced a piperidine amide core with a pyrrolidine amide core [1].

Enantioselective Chemical Probe Development

For target identification and validation studies requiring a well-characterized chemical probe, the (S)-enantiomer provides a stereochemically defined tool compound. The ability to procure both the (S)- and (R)-enantiomers as discrete chemical entities (CAS 1354011-47-4 and 1353997-00-8, respectively) allows for definitive enantioselectivity profiling to confirm on-target pharmacology and to identify any off-target activities associated with the opposite enantiomer .

Analytical Reference Standard and Chiral Method Development

The high purity and comprehensive documentation of the (S)-enantiomer support its use as an analytical reference standard for developing and validating chiral HPLC or SFC separation methods. Its unique chromatographic signature and distinct CAS number enable precise quantification of enantiomeric excess in process chemistry and quality control workflows for Good Manufacturing Practice (GMP) production environments .

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